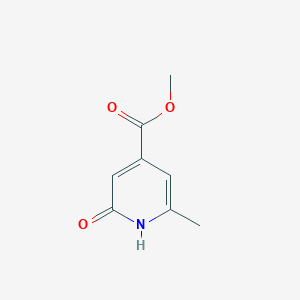

Methyl 2-hydroxy-6-methylisonicotinate

Übersicht

Beschreibung

Methyl 2-hydroxy-6-methylisonicotinate is an organic compound with the molecular formula C8H9NO3. It is a derivative of isonicotinic acid and is characterized by the presence of a hydroxyl group and a methyl group on the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-6-methylisonicotinate can be synthesized through the esterification of 2-hydroxy-6-methylisonicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a fixed-bed reactor where the acid and methanol are passed over a solid acid catalyst at elevated temperatures. The product is then purified through distillation and crystallization to achieve the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.

Major Products Formed:

Oxidation: Formation of 2-hydroxy-6-methylisonicotinic acid.

Reduction: Formation of 2-hydroxy-6-methylisonicotinyl alcohol.

Substitution: Formation of 2-chloro-6-methylisonicotinate or 2-amino-6-methylisonicotinate.

Wissenschaftliche Forschungsanwendungen

Chemistry

Methyl 2-hydroxy-6-methylisonicotinate is utilized as a building block in organic synthesis. It contributes to the formation of heterocyclic compounds and coordination complexes, which are crucial in various chemical reactions.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a precursor for synthesizing complex organic molecules. |

| Coordination Chemistry | Forms metal complexes that exhibit unique properties. |

Biology

In biological research, this compound is studied for its potential biological activities , particularly its interactions with biomolecules. It has been shown to influence cellular processes related to oxidative stress and inflammation.

Biological Effects:

- Modulation of oxidative stress pathways.

- Interaction with enzymes such as superoxide dismutase.

- Potential anti-inflammatory effects observed in vitro.

Medicine

This compound is explored for its therapeutic applications , particularly in the development of pharmaceutical agents. Its ability to act as an intermediate in drug synthesis positions it as a candidate for further research into its medicinal properties.

Therapeutic Potential:

- Investigated for use in treating inflammatory diseases.

- Possible applications in neuropharmacology due to effects on stress-related behaviors.

Case Studies and Research Findings

-

In Vitro Studies:

- Initial studies demonstrated that this compound can reduce inflammatory markers in cultured cells exposed to pro-inflammatory stimuli. This suggests its potential as an anti-inflammatory agent.

-

Zebrafish Model:

- In vivo studies using zebrafish models indicated that this compound can affect behavioral responses associated with anxiety and stress, highlighting its relevance in neuropharmacological research.

-

Pharmacological Profiling:

- Ongoing research aims to elucidate the specific pathways through which this compound exerts its effects, including binding affinities and inhibitory potentials against relevant biological targets.

Wirkmechanismus

The mechanism of action of methyl 2-hydroxy-6-methylisonicotinate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes by binding to active sites. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-hydroxy-6-methylisonicotinate can be compared with other similar compounds such as:

Methyl 2-hydroxyisonicotinate: Lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.

Methyl 6-methylisonicotinate: Lacks the hydroxyl group, which can influence its solubility and chemical behavior.

Methyl 2-hydroxy-4-methylisonicotinate: The position of the methyl group is different, leading to variations in its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.

Biologische Aktivität

Methyl 2-hydroxy-6-methylisonicotinate (MHMI) is a derivative of isonicotinic acid, characterized by its hydroxyl and methyl substituents. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of MHMI, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

- Molecular Formula : C8H9N2O3

- Molecular Weight : Approximately 181.17 g/mol

- Structure : The compound features a pyridine ring with hydroxyl and methyl groups at specific positions, influencing its reactivity and biological interactions.

Antimicrobial Properties

MHMI has been studied for its antimicrobial activity against various pathogens. Research indicates that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anti-inflammatory Properties

Studies have demonstrated that MHMI exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Study: Inhibition of COX Enzymes

In vitro assays showed that MHMI significantly reduced COX-2 expression in human fibroblast cells, indicating its potential as an anti-inflammatory agent. The results suggest that MHMI may modulate inflammatory pathways by acting on specific molecular targets.

The biological activity of MHMI is attributed to its ability to interact with various molecular targets within biological systems. The compound may bind to active sites on enzymes or receptors, leading to inhibition or modulation of their activities. Specific pathways affected by MHMI include:

- Enzyme Inhibition : By binding to enzymes involved in inflammatory responses or bacterial metabolism.

- Cellular Interference : Disruption of cellular processes essential for pathogen survival or inflammatory signaling.

Comparative Analysis with Similar Compounds

MHMI can be compared with other isonicotinic acid derivatives to highlight its unique biological profile:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Methyl 2-hydroxyisonicotinate | Lacks methyl group at the 6-position | Weaker antimicrobial activity |

| Methyl 6-methylisonicotinate | Lacks hydroxyl group | Reduced solubility |

| Methyl 2-hydroxy-4-methylisonicotinate | Different methyl group position | Varies in reactivity |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of MHMI derivatives, exploring modifications that enhance its activity. For example, introducing additional functional groups has been shown to improve antimicrobial potency while maintaining low cytotoxicity in human cell lines.

Notable Research Outcomes

- Synthesis Variants : Derivatives synthesized with halogen substitutions exhibited increased antimicrobial efficacy.

- Cytotoxicity Studies : In vitro tests confirmed that certain derivatives maintain a favorable therapeutic index, showing selective toxicity towards cancer cells while sparing normal cells.

Eigenschaften

IUPAC Name |

methyl 2-methyl-6-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(8(11)12-2)4-7(10)9-5/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWGJLZPZYXSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556149 | |

| Record name | Methyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98491-78-2 | |

| Record name | Methyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.